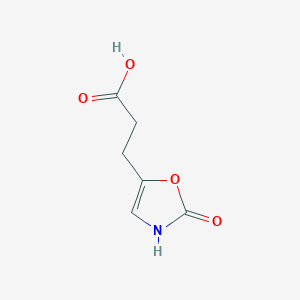
3-(Cyclopropylmethylene)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethylene)pyrrolidine is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their significant biological and pharmacological activities. The unique structure of this compound, which includes a cyclopropylmethylene group attached to the pyrrolidine ring, makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethylene)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyleneazetidines with diazo compounds in the presence of a rhodium catalyst can yield 4-methyleneproline derivatives, which can be further modified to obtain this compound .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the catalytic ammoniation of tetrahydrofuran (THF) with ammonia. This process is carried out at high temperatures and pressures using solid acid catalysts . The separation of pyrrolidine from THF can be achieved using nonporous adaptive crystals, which offer high purity and low energy consumption .
化学反応の分析
Types of Reactions: 3-(Cyclopropylmethylene)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the cyclopropylmethylene group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
3-(Cyclopropylmethylene)pyrrolidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Cyclopropylmethylene)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a key protein involved in cell signaling pathways .
類似化合物との比較
Pyrrolidine-2,3-diones: These compounds share the pyrrolidine core but differ in their functional groups and biological activities.
Pyrrolizines: Another class of nitrogen-containing heterocycles with similar structural features but distinct pharmacological profiles.
Prolinol: A derivative of pyrrolidine with significant biological activity and different stereochemistry.
Uniqueness: 3-(Cyclopropylmethylene)pyrrolidine stands out due to its cyclopropylmethylene group, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C8H13N |
|---|---|
分子量 |
123.20 g/mol |
IUPAC名 |
(3E)-3-(cyclopropylmethylidene)pyrrolidine |
InChI |
InChI=1S/C8H13N/c1-2-7(1)5-8-3-4-9-6-8/h5,7,9H,1-4,6H2/b8-5+ |
InChIキー |
NOWQCIAXZKEQQV-VMPITWQZSA-N |
異性体SMILES |
C1CC1/C=C/2\CCNC2 |
正規SMILES |
C1CC1C=C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13342573.png)
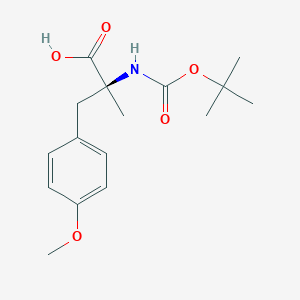
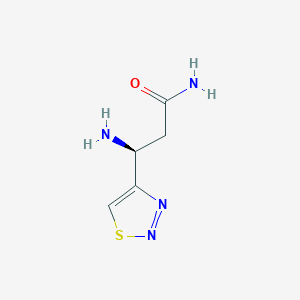
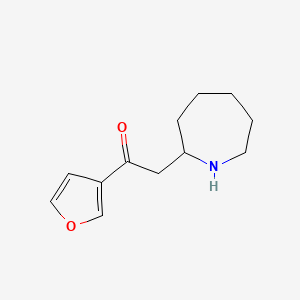
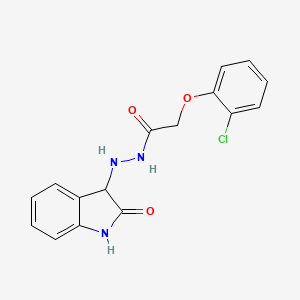

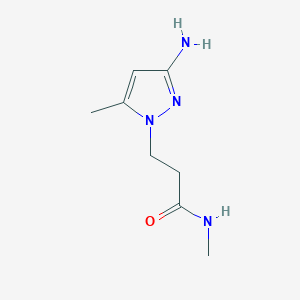
![(R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13342611.png)

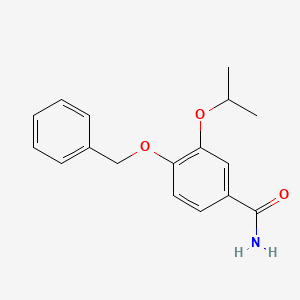
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine](/img/structure/B13342619.png)
![2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13342642.png)
